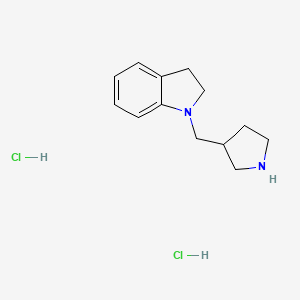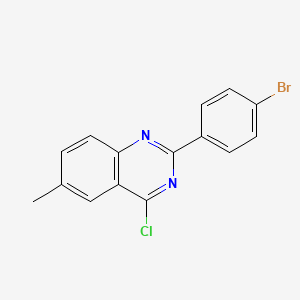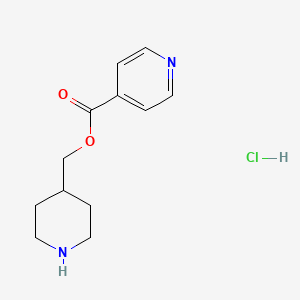![molecular formula C16H21ClN2O B1395189 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220032-24-5](/img/structure/B1395189.png)
8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride
Übersicht
Beschreibung
“8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” is a chemical compound with the molecular formula C16H21ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” can be represented by the SMILES stringC12=NC=CC=C1C=CC=C2OCCC3CCCNC3 . The InChI key for this compound is XOEOKIRTLUPHKY-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
DNA Detection
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds, including those derived from 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride, show enhanced fluorescence emission intensity when bound to ct-DNA, indicating their potential as effective fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anti-corrosion Applications
- Inhibitors for Metallic Corrosion : The anti-corrosion potency of certain 8-hydroxyquinoline derivatives, including those with piperidinyl groups, was studied. These compounds showed significant inhibition effects on mild steel corrosion in acidic medium, indicating their potential use in anti-corrosion applications (Douche et al., 2020).
Pharmacological Activities
- Antimalarial Activity : The structure and properties of mefloquine hydrochloride, a quinoline derivative with a piperidinyl group, were investigated. Mefloquine hydrochloride is used as an alternative treatment for multi-drug-resistant malaria, demonstrating the potential pharmacological applications of related quinoline compounds (Karle & Karle, 1991).
Neuropharmacological Research
- Serotonin Receptor Stimulation : Quipazine, a drug similar in structure to 8-[2-(2-Piperidinyl)ethoxy]quinoline, has been shown to stimulate serotonin receptors in the brain. This indicates potential neuropharmacological research applications for similar quinoline derivatives (Fuller, Snoddy, Perry, Roush, Molloy, Bymaster, & Wong, 1976).
Alzheimer's Disease Research
- Targeting Amyloid β in Alzheimer's Disease : An 8-OH quinoline derivative was developed for targeting Amyloid β in Alzheimer's disease, suggesting that similar compounds like 8-[2-(2-Piperidinyl)ethoxy]quinoline could be explored for therapeutic applications in neurodegenerative disorders (Villemagne et al., 2017).
Eigenschaften
IUPAC Name |
8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-2-10-17-14(7-1)9-12-19-15-8-3-5-13-6-4-11-18-16(13)15;/h3-6,8,11,14,17H,1-2,7,9-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUIZLHBYXDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)


![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)



![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)